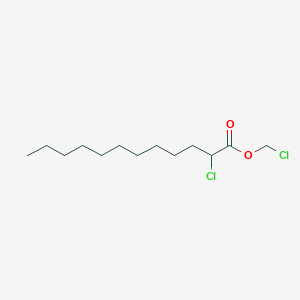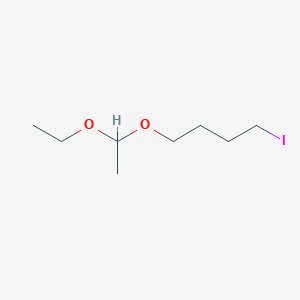
1-(1-Ethoxyethoxy)-4-iodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethoxyethoxy)-4-iodobutane is an organic compound with the molecular formula C8H17IO2 It is a derivative of butane, where an iodine atom is attached to the fourth carbon and an ethoxyethoxy group is attached to the first carbon
Preparation Methods
The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.
Comparison with Similar Compounds
1-(1-Ethoxyethoxy)-4-iodobutane can be compared with other similar compounds, such as:
1-(1-Ethoxyethoxy)-4-bromobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
1-(1-Ethoxyethoxy)-4-chlorobutane: Contains a chlorine atom, leading to different chemical properties and uses.
1-(1-Ethoxyethoxy)-4-fluorobutane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
78647-37-7 |
|---|---|
Molecular Formula |
C8H17IO2 |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-4-iodobutane |
InChI |
InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3 |
InChI Key |
QPOZKZZFXOJASC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


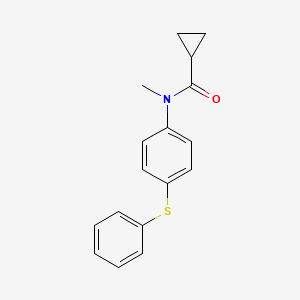

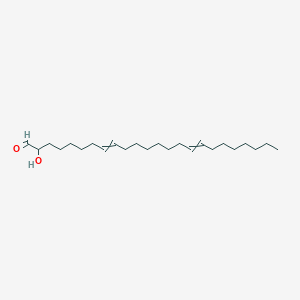
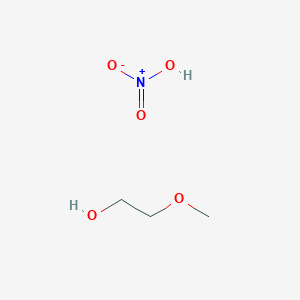
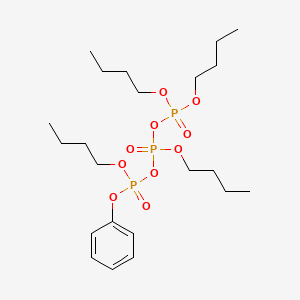
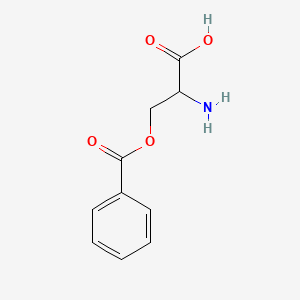
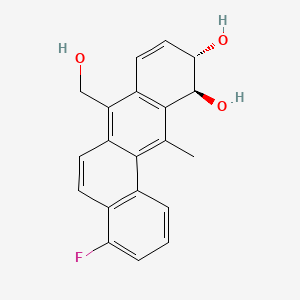
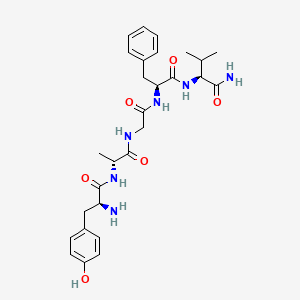
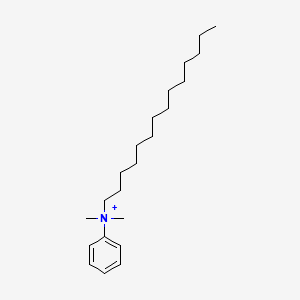
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
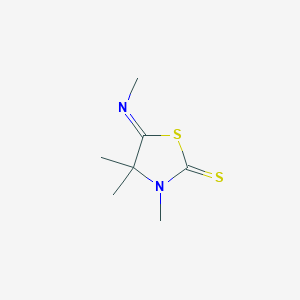

![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
